molecular formula C9H14N4O2 B13842709 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine

1-Methyl-4-(4-nitroimidazol-1-yl)piperidine

Cat. No.: B13842709
M. Wt: 210.23 g/mol
InChI Key: GWWUXGHFSUUFBD-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-nitroimidazol-1-yl)piperidine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine typically involves the reaction of 1-methylpiperidine with 4-nitroimidazole. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as basification, extraction with dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-4-(4-nitroimidazol-1-yl)piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiviral activities .

Comparison with Similar Compounds

  • 1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • 2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid methyl ester
  • 1-Methyl-4-(piperidin-4-yl)piperazine

Comparison: 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities due to the presence of the nitro group and the specific positioning of the methyl and piperidine groups .

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-methyl-4-(4-nitroimidazol-1-yl)piperidine

InChI

InChI=1S/C9H14N4O2/c1-11-4-2-8(3-5-11)12-6-9(10-7-12)13(14)15/h6-8H,2-5H2,1H3

InChI Key

GWWUXGHFSUUFBD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

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